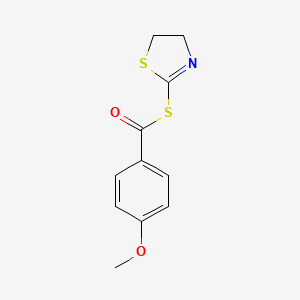![molecular formula C19H24N2O3S B5639010 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5639010.png)
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiazole and chromane compounds typically involves multi-step organic reactions, utilizing key intermediates such as thioamides, ethoxycarbonyl derivatives, and various carboxylate precursors. These processes may involve cyclization, nitro substitution, and reactions with different arylidinemalononitrile derivatives or amines under specific conditions to achieve the desired structure (García et al., 2014) (Witalewska et al., 2019).
Molecular Structure Analysis
Compounds with thiazole and chromane structures often display complex molecular conformations. X-ray crystallography can reveal details such as dihedral angles between rings, hydrogen bonding patterns, and overall molecular geometry, contributing to the understanding of the compound's stereochemistry and conformational preferences (Vrabel et al., 2018).
Chemical Reactions and Properties
Thiazole and chromane derivatives are known for their versatility in chemical reactions, serving as precursors for further functionalization or participating in reactions that exploit their heterocyclic and aromatic characteristics. These compounds often undergo reactions such as electrophilic substitution, condensation with amines, and transformations under acidic or basic conditions (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications and can be influenced by substituents on the thiazole and chromane cores (Li et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interactions with biological molecules, are determined by the compound's functional groups and overall molecular architecture. Studies on related compounds highlight the importance of substituents and structural features in dictating chemical behavior, including fluorescence properties, biological activity, and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Thiazoles are known to exhibit various biological activities, but the specific mechanism of action would depend on the exact nature of the compound and its interactions with its target .
properties
IUPAC Name |
7-methoxy-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12(2)19-21-15(11-25-19)6-7-20-18(22)14-8-13-4-5-16(23-3)9-17(13)24-10-14/h4-5,9,11-12,14H,6-8,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJMSWPVRRLTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCNC(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5638927.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-phenylacetamide](/img/structure/B5638929.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5638936.png)
![9-(3-methylbenzoyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638948.png)
![2-ethyl-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5638956.png)
![propyl 3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638969.png)
![2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5638974.png)
![1-[4-(phenylsulfonyl)phenyl]-1H-imidazole](/img/structure/B5638980.png)

![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)


![4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)